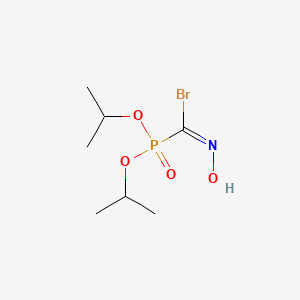
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate typically involves the reaction of a phosphonic acid derivative with a bromo(hydroxyimino)methyl compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 90°C . The reaction may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromo(hydroxyimino)methyl group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups depending on the reagents used. These derivatives are often used as intermediates in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The bromo(hydroxyimino)methyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and lead to various effects, depending on the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates such as:
Fosfomycin: An antibiotic used to treat bacterial infections.
Adefovir: An antiviral drug used to treat hepatitis B.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
127933-58-8 |
|---|---|
Molekularformel |
C7H15BrNO4P |
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide |
InChI |
InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
InChI-Schlüssel |
LMDGVGBVUJRLPI-CLFYSBASSA-N |
Isomerische SMILES |
CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(C(=NO)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)


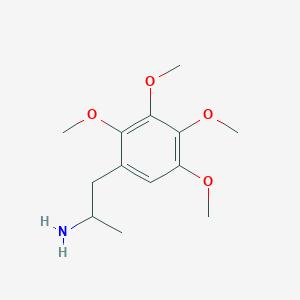

![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
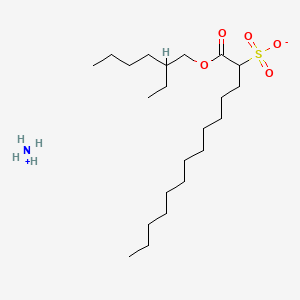
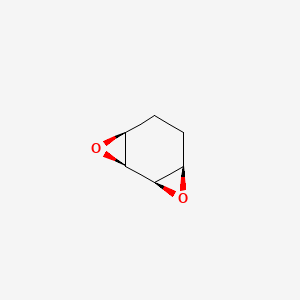
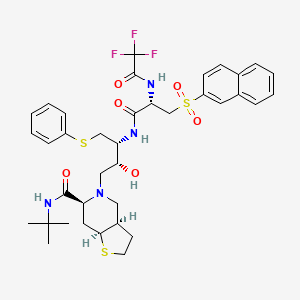
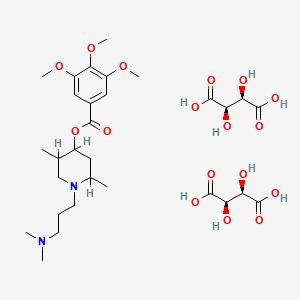
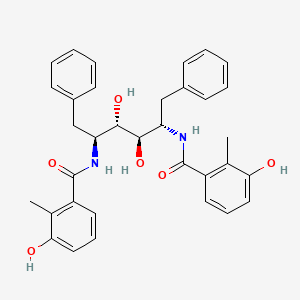
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
